2-Mercapto-L-histidine
Description
Contextualization within Histidine Biochemistry Research
2-Mercapto-L-histidine is a sulfur-containing derivative of the essential amino acid L-histidine. nih.gov L-histidine is notable for its imidazole (B134444) side chain, which allows it to participate in a variety of biochemical functions, including acting as a proton buffer, chelating metal ions, and scavenging reactive oxygen species. nih.gov The introduction of a sulfhydryl (-SH) group at the second position of the imidazole ring to form this compound imparts unique chemical properties that are a significant focus of academic inquiry.
This modification makes this compound a subject of interest in studies exploring the structure and function of histidine-containing proteins and peptides. nih.gov A prominent related compound is ergothioneine (B1671048), the trimethylated form of this compound, which is synthesized from histidine by fungi and certain bacteria. nih.govmaynoothuniversity.ie Research into ergothioneine and its precursor, this compound, provides insights into novel antioxidant mechanisms and the roles of histidine derivatives in cellular protection. nih.govebi.ac.uk The study of this compound and its synthesis is also crucial for understanding the biosynthetic pathways of these unique sulfur-containing compounds. acs.orgacs.org
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂S | |
| Molecular Weight | 187.22 g/mol | |
| IUPAC Name | (2S)-2-amino-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid | nih.gov |
| CAS Number | 2002-22-4 | nih.gov |
Overview of Research Significance in Sulfur-Containing Amino Acid Derivatives
Sulfur-containing amino acids, a class that includes methionine, cysteine, and their derivatives, are fundamental to numerous biological processes. researchgate.netnih.gov They play critical roles in protein structure and folding, metabolism, and detoxification pathways. nih.govresearchgate.net The sulfur atom in these molecules confers distinctive chemical reactivity, particularly the ability to participate in redox reactions and bind to metal ions. researchgate.net
This compound is a significant compound within this group due to its thiol group, which is highly reactive. This reactivity is central to its function as an antioxidant, where it can neutralize free radicals and protect cells from oxidative damage. Research has demonstrated its ability to chelate metal ions like copper (Cu²⁺) and zinc (Zn²⁺), a property that is important for modulating enzyme activity and mitigating metal-induced toxicity. The study of this compound and other sulfur-containing derivatives contributes to a deeper understanding of cellular redox homeostasis and the development of strategies to counteract oxidative stress. researchgate.net Furthermore, the synthesis and investigation of these derivatives, including γ-glutamyl derivatives, are explored for their potential applications in various fields. mdpi.com
Key Research Findings on this compound
| Research Area | Finding | Reference |
| Metal Chelation | The thiol group enables the binding of metal ions such as Zn²⁺ and Cu²⁺. | |
| Antioxidant Activity | The compound effectively neutralizes free radicals, protecting cells from oxidative stress. | |
| Redox Reactions | The thiol group undergoes oxidation to form disulfides or sulfoxides, which is key to its antioxidant function. | |
| Biosynthesis | It is an intermediate in the biosynthetic pathway of ergothioneine in certain organisms. | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNKWWBXNSNIAR-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=S)N1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021728 | |
| Record name | L-Thiolhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2002-22-4 | |
| Record name | (αS)-α-Amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Thiolhistidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Thiolhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-α-amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | THIOHISTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH6EDB26P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways Involving 2 Mercapto L Histidine
Enzymatic Pathways for Thiohistidine Formation
The introduction of a sulfur atom onto the imidazole (B134444) ring of histidine is not a trivial biochemical step and is catalyzed by a specialized class of enzymes. These biocatalysts orchestrate the formation of a carbon-sulfur bond, a key reaction in the generation of thiohistidines like 2-mercapto-L-histidine and its derivatives.
A key family of enzymes responsible for thiohistidine formation is the sulfoxide (B87167) synthases, which are non-heme iron (NHI) proteins. nih.gov A well-studied example is OvoA, an iron(II)-dependent sulfoxide synthase that catalyzes the initial step in the biosynthesis of ovothiol, a related mercaptohistidine derivative. nih.govrsc.orgrsc.org
OvoA facilitates the O₂-dependent oxidative coupling between a sulfur donor, for which it is highly selective for L-cysteine, and a histidine-based co-substrate. nih.govrsc.org The reaction generates a 5-histidylcysteine sulfoxide conjugate, which is the precursor to the final ovothiol product. nih.gov The catalytic mechanism is believed to involve a key tyrosine residue (Tyr417) that plays a critical role in directing the reaction toward C-S bond formation versus other potential oxidation reactions. nih.gov Interestingly, the substrate specificity of OvoA can be modulated by the methylation state of the histidine molecule. rsc.org For instance, when presented with hercynine (B1221785) (Nα,Nα,Nα-trimethyl-L-histidine), OvoA can catalyze sulfurization at the C2 (ε) position, leading to a precursor of ergothioneine (B1671048). rsc.orgrsc.org This demonstrates the enzyme's role in generating the foundational 2-mercaptohistidine structure within more complex molecules. Another functionally similar enzyme is EgtB, which is involved in the ergothioneine biosynthesis pathway. nih.gov
| Enzyme | Class | Substrates | Product | Key Features |
| OvoA | Non-heme iron (NHI) sulfoxide synthase | L-histidine, L-cysteine, O₂ | 5-Histidylcysteine sulfoxide | Iron(II)-dependent; highly selective for L-cysteine as sulfur donor. nih.govrsc.orgrsc.org |
| EgtB | Non-heme iron (NHI) sulfoxide synthase | Hercynine, γ-glutamyl cysteine, O₂ | γ-Glutamylcysteinylhercynine sulfoxide | Iron(II)-dependent; key enzyme in ergothioneine biosynthesis; functionally related to OvoA. nih.govrsc.org |
Chemical Synthesis Routes for Thiohistidine
The chemical synthesis of this compound and its derivatives presents unique challenges due to the molecule's multiple functional groups and the need for stereochemical control. Several strategies have been developed to achieve this. One reported method involves using a bromolactone derivative of L-histidine as a key intermediate to introduce the sulfur functionality. acs.org
Another synthetic approach begins with L-histidine and involves its protection, followed by halogenation of the imidazole ring and a subsequent Ullmann reaction to introduce the thiol group. researchgate.net A different strategy involves the S-alkylation of 2-bromohercynine with a cysteine derivative to create the C-S bond, forming a precursor to ergothioneine. rsc.org More recent improved syntheses may start from commercially available L-histidine or S-tert-butyl protected 2-mercaptohistidine to produce ergothioneine and its pathway intermediates. rsc.org These multi-step syntheses require careful control of reaction conditions to ensure the correct regiochemistry and to preserve the native stereochemistry of the L-amino acid.
| Method/Route | Starting Material(s) | Key Steps/Reagents | Final Product (or precursor) |
| Bromolactone Intermediate | L-Histidine | Formation of a bromolactone derivative. | 2-S-Cysteinylhistidine and 2-Mercaptohistidine. acs.org |
| Halogenation/Ullmann Reaction | Protected L-Histidine | Halogenation of the imidazole ring, followed by Ullmann coupling with a thiol. | Ovothiol A (4-mercaptohistidine derivative). researchgate.net |
| S-Alkylation of Bromohercynine | 2-Bromohercynine, L-Cysteine | S-alkylation to form the C-S bond. | S-(β-amino-β-carboxyethyl)ergothioneine sulfide (B99878). rsc.org |
| Reductive Amination/N-methylation | L-Histidine | Reductive amination, quaternarization with methyl iodide, then sulfurization. | Ergothioneine-d3 (isotopically labeled). rsc.org |
Microbial Fermentation Approaches for Production
Microbial fermentation represents a promising and scalable approach for producing this compound and its derivatives. While direct fermentation of this compound is not widely established, the extensive work on producing its precursor, L-histidine, and its derivative, ergothioneine, provides a clear blueprint. frontiersin.orgnih.gov Industrial production of L-histidine is achieved using metabolically engineered strains of bacteria such as Corynebacterium glutamicum and Escherichia coli. nih.govgoogle.com
Key engineering strategies for boosting L-histidine production include the removal of feedback inhibition mechanisms and the optimization of the expression levels of genes in the histidine biosynthesis pathway. nih.gov Furthermore, increasing the intracellular pool of precursors like phosphoribosyl pyrophosphate (PRPP) is crucial for driving metabolic flux towards histidine. nih.gov To produce this compound, these high-producing L-histidine chassis strains could be further engineered by introducing the genes for the necessary sulfur-inserting enzymes, such as OvoA or EgtB. nih.gov This strategy has been successfully applied to produce ergothioneine in yeast (Saccharomyces cerevisiae) by expressing the five-gene biosynthetic cluster from Mycobacterium smegmatis. frontiersin.org
Role as a Biosynthetic Precursor to Ergothioneine
This compound forms the structural core of ergothioneine, an important dietary antioxidant. researchgate.net Ergothioneine is chemically defined as the Nα,Nα,Nα-trimethylbetaine of this compound. frontiersin.orgmdpi.comnih.gov Its biosynthesis is a multi-step enzymatic process that effectively builds upon an L-histidine scaffold.
Oxidative Coupling Mechanisms in Ergothioneine Biosynthesis
The central step in forming the 2-mercaptohistidine core of ergothioneine is the oxidative C-S bond formation catalyzed by EgtB. nih.govnih.gov This non-heme iron enzyme orchestrates a complex, oxygen-dependent reaction between Nα-trimethyl histidine (hercynine) and γ-glutamyl cysteine, the sulfur donor. nih.govrsc.org The reaction results in the formation of S-(γ-glutamyl-cysteinyl)hercynine sulfoxide. rsc.orgrsc.org
The mechanism is functionally analogous to that of OvoA. nih.govrsc.org Structural and functional studies have highlighted the importance of a specific tyrosine residue (Tyr377) within the active site of EgtB. nih.gov This residue is believed to be critical in positioning the substrates and molecular oxygen correctly, thereby ensuring that the oxidative process leads to C-S coupling rather than a simple oxidation of the thiol substrate. nih.gov This precise enzymatic control is essential for the efficient biosynthesis of the ergothioneine precursor.
Interconnections with General L-Histidine Metabolic Fluxes
The synthesis of this compound and its derivatives is intrinsically linked to the central metabolic pathways that produce and consume L-histidine. nih.govcreative-proteomics.com The availability of L-histidine is the primary limiting factor, as it serves as the foundational substrate for this entire branch of metabolism.
L-histidine biosynthesis is a metabolically expensive, ten-step pathway that begins with ATP and phosphoribosyl pyrophosphate (PRPP), a key intermediate also required for the synthesis of nucleotides (purines, pyrimidines) and other amino acids like tryptophan. wikipedia.orgnih.govmdpi.com The pathway is also interconnected with nitrogen metabolism and de novo purine (B94841) synthesis through the intermediate 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). mdpi.com
The flux through the L-histidine pathway is tightly regulated, most notably by feedback inhibition, where the final product, L-histidine, allosterically inhibits the first enzyme of the pathway, ATP-phosphoribosyl transferase. mdpi.comiastate.edu Consequently, any effort to produce this compound via fermentation must overcome this native regulation to ensure a sufficient supply of the precursor. The metabolic fate of L-histidine is branched; it is not only a precursor for thiohistidines but is also incorporated into proteins, degraded to glutamate (B1630785) for entry into the citric acid cycle, or converted into other bioactive molecules like histamine (B1213489) and carnosine. nih.govcreative-proteomics.comwikipedia.org The synthesis of this compound is therefore in direct competition with these other essential metabolic routes.
| Pathway | Key Product(s) | Metabolic Significance |
| Protein Synthesis | Proteins | Structural and functional roles in the cell. nih.gov |
| Degradation (Catabolism) | Glutamate, Urocanic acid | Entry into central carbon metabolism (citric acid cycle). creative-proteomics.comwikipedia.org |
| Histamine Synthesis | Histamine | Neurotransmitter, mediator of immune responses. nih.govcreative-proteomics.com |
| Carnosine Synthesis | Carnosine, Anserine | pH buffering and antioxidant roles, particularly in muscle tissue. nih.gov |
| Thiohistidine Synthesis | This compound, Ergothioneine | Antioxidant defense. nih.govnih.gov |
Molecular Mechanisms and Biological Functions of 2 Mercapto L Histidine in Research
Mechanisms of Reactive Oxygen Species Scavenging
2-Mercapto-L-histidine (2-MH), a sulfur-containing derivative of the amino acid L-histidine, demonstrates notable antioxidant properties through its capacity to neutralize free radicals and protect cells from oxidative stress. The presence of a thiol (-SH) group within its structure is central to its reactivity and biological functions, enabling it to participate in various redox reactions. nih.gov
Direct Radical Neutralization via Thiol Group Reactivity
The primary mechanism by which this compound combats reactive oxygen species (ROS) is through the direct reactivity of its thiol group. This functional group can donate a hydrogen atom to neutralize highly reactive radicals, such as hydroxyl radicals (•OH). This process can be represented by the general reaction: RSH + •OH → RS• + H₂O. The resulting thiyl radical (RS•) is less reactive than the initial ROS, thus mitigating potential cellular damage. The thiol group's nucleophilic nature also allows it to engage in reactions with electrophiles, which is a key aspect of its role in detoxifying harmful compounds. evitachem.com
Role of Sulfur Atom in Redox Homeostasis
The sulfur atom in this compound is fundamental to its role in maintaining cellular redox homeostasis. mdpi.com This atom can undergo reversible oxidation and reduction reactions, allowing it to act as a redox buffer. nih.gov Under mild oxidative conditions, the thiol group can be oxidized to form disulfides or sulfoxides. This reactivity is a cornerstone of its antioxidant properties. Conversely, the oxidized forms can be reduced back to the active thiol, a process that can be facilitated by cellular reducing agents like dithiothreitol (B142953) (DTT), thereby restoring its antioxidant capacity. This reversible redox cycling is crucial for its function in enzymatic assays and redox-sensitive systems.
Modulation of Cellular Signaling Pathways Related to Oxidative Stress Response
Beyond direct scavenging, this compound and its derivatives can influence cellular signaling pathways involved in the oxidative stress response. Research on related thiol-containing compounds like ergothioneine (B1671048), which is derived from this compound, indicates that these molecules can activate key transcriptional regulators. nih.govmdpi.com For instance, ergothioneine has been shown to activate the Nrf2/ARE pathway, which leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1). mdpi.comencyclopedia.pub These enzymes play a critical role in the cellular defense against oxidative stress. nih.gov Additionally, compounds like hydrogen sulfide (B99878) (H₂S), which shares functional similarities with thiols, are known to modulate the NF-κB signaling pathway, which is involved in inflammation and the expression of pro-inflammatory cytokines. nih.govnih.gov
Modulation of Microbial Systems
Mechanisms of Antifungal Activity through Metal Chelation and Thiol-Dependent ROS Quenching
This compound exhibits antifungal properties through a dual mechanism involving metal chelation and the quenching of reactive oxygen species. The imidazole (B134444) and thiol groups of 2-MH can coordinate with transition metal ions like copper (Cu²⁺). This chelation is significant because these metal ions can catalyze the formation of ROS. By sequestering these ions, this compound inhibits the generation of damaging radicals. For example, in the fungus Candida albicans, the chelation of Cu²⁺ by this compound has been shown to disrupt ROS generation, contributing to its antifungal effect. This, combined with its direct thiol-dependent ROS quenching ability, leads to a significant reduction in fungal viability.
Table 1: Reactivity and Interactions of this compound
| Feature | Description | Significance in Biological Systems |
| Direct Radical Neutralization | The thiol (-SH) group donates a hydrogen atom to neutralize reactive oxygen species (ROS) like hydroxyl radicals. | Protects cellular components from oxidative damage. |
| Redox Cycling | The sulfur atom undergoes reversible oxidation (to disulfides, sulfoxides) and reduction, acting as a redox buffer. | Maintains cellular redox homeostasis and regenerates antioxidant capacity. |
| Modulation of Signaling | Influences pathways like Nrf2/ARE, leading to the expression of protective antioxidant enzymes. mdpi.com | Enhances the cell's intrinsic defense mechanisms against oxidative stress. |
| Metal Chelation | The imidazole and thiol groups bind to transition metal ions such as Cu²⁺. | Prevents metal-catalyzed ROS formation, contributing to antifungal activity. |
| Synergistic Interactions | Works with other thiols like glutathione (B108866) (GSH) to provide a comprehensive antioxidant defense. nih.govnih.gov | Creates a more robust and resilient system for combating oxidative stress. |
Research on Bacterial Growth Modulation
Research has indicated that this compound can influence the growth of various microorganisms. It has been demonstrated to be an effective inhibitor of certain opportunistic fungal growth in vitro. biosynth.com The compound's antimicrobial activity appears to be selective; for instance, it has been shown to be effective against Gram-positive bacteria. biosynth.com This action may be due to its ability to react with nucleophiles, such as divalent cations, to form covalent bonds. biosynth.com Conversely, this compound is not reported to be active against Gram-negative bacteria or yeast, which is attributed to structural differences in their respective cell walls. biosynth.com
The modulation of bacterial growth by histidine-related compounds is a significant area of study. For some pathogens, such as Staphylococcus aureus, the transport of L-histidine is crucial for growth, particularly under acidic stress conditions like those found in macrophages or on the skin. nih.gov In S. aureus, a specific histidine transporter is upregulated during acid stress, and its function is vital for the bacterium to maintain its cytosolic pH. nih.gov Similarly, in the soil bacterium Pseudomonas putida, specific transporters like HutT play a central role in the uptake of histidine when it is used as a primary carbon source. uni-muenchen.de While not directly studying this compound, this research underscores the importance of histidine pathways in bacterial survival, providing a context for how a modified histidine analog could interfere with these essential processes. nih.govuni-muenchen.de
Table 1: Summary of Reported Antimicrobial Activity of this compound
| Microorganism Type | Reported Effect of this compound | Putative Mechanism | Citation |
| Fungi (Opportunistic) | Inhibitory | Competition with tryptophan for histidine ammonia-lyase. biosynth.com | biosynth.com |
| Gram-Positive Bacteria | Inhibitory | Formation of covalent bonds with nucleophiles. biosynth.com | biosynth.com |
| Gram-Negative Bacteria | Not Active | Attributed to structural differences in the cell wall. biosynth.com | biosynth.com |
| Yeast | Not Active | Attributed to structural differences in the cell wall. biosynth.com | biosynth.com |
Enzymatic Modulation and Substrate Interactions
The chemical structure of this compound, featuring a reactive thiol group, allows it to participate in various enzymatic interactions, including thiol-disulfide exchange and competition for enzyme active sites.
Investigations of Thiol-Disulfide Exchange Mechanisms
Thiol-disulfide exchange is a fundamental biochemical reaction central to protein folding, antioxidant defense, and redox signaling. nih.govsci-hub.st The reaction involves the nucleophilic attack of a thiolate anion (R-S⁻) on a disulfide bond (R'-S-S-R''). sci-hub.stnih.gov This process proceeds through an uncomplicated SN2 type mechanism, forming a transient and unstable trisulfide-like transition state. researchgate.netrsc.org The reaction results in the cleavage of the original disulfide bond and the formation of a new one. sci-hub.st
The reactivity of a thiol group in these exchange reactions is highly dependent on its pKa value, as the deprotonated thiolate anion is the reactive species. sci-hub.stnih.gov Factors such as the surrounding pH, electrostatic environment, and solvent accessibility significantly influence the rate and equilibrium of the exchange. sci-hub.stresearchgate.net Theoretical studies have shown that hydrophobic environments can catalyze the reaction, and while the thiolate is the primary reacting species, water-mediated thiol attack can also be kinetically significant under certain conditions. researchgate.net As a molecule containing a thiol group, this compound is capable of participating in these thiol-disulfide exchange reactions, allowing it to interact with and potentially modify proteins and other molecules that contain disulfide bonds.
Table 2: Key Factors Influencing Thiol-Disulfide Exchange Reactions
| Factor | Description | Significance | Citation |
| Thiol pKa | The pH at which the thiol group is 50% deprotonated to its thiolate form. | The thiolate anion is the primary nucleophile, so a lower pKa generally leads to a higher concentration of the reactive species at a given pH. sci-hub.stnih.gov | sci-hub.stnih.gov |
| pH | The acidity or basicity of the solution. | Directly influences the ionization state of the thiol group, determining the concentration of the reactive thiolate anion. nih.gov | nih.gov |
| Solvent Environment | The polarity of the medium surrounding the reactants. | Hydrophobic environments, such as enzyme active sites, can catalyze the exchange reaction compared to reactions in water. researchgate.net | researchgate.net |
| Transition State | A high-energy, unstable intermediate state. | The reaction proceeds through a symmetric trisulfide transition state with S-S distances of approximately 2.7 Å. rsc.org | rsc.org |
Substrate Specificity Studies for Histidine Ammonia-Lyase Homologs
Histidine ammonia-lyase (HAL) is an enzyme that catalyzes the non-oxidative deamination of L-histidine to produce urocanic acid and ammonia. mdpi.comgoogle.com HAL belongs to a family of homologous enzymes, including phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL), which act on different aromatic amino acid substrates. nih.gov The substrate specificity of these enzymes is determined by key amino acid residues within their active sites. nih.gov For example, structural analyses of TAL from Rhodobacter sphaeroides identified a histidine residue (His 89) as a critical determinant for its preference for L-tyrosine. nih.gov When this residue was mutated to a phenylalanine, a characteristic residue in PALs, the enzyme's kinetic preference switched from L-tyrosine to L-phenylalanine. nih.gov
Research indicates that this compound can act as an inhibitor of histidine ammonia-lyase. biosynth.com It is suggested that the compound competes with other amino acids, such as tryptophan, for binding to the enzyme's active site. biosynth.com The introduction of a mercapto group onto the imidazole ring of histidine alters its structure and electronic properties compared to the natural substrate, L-histidine. This modification likely affects its ability to be properly positioned and deaminated by HAL, leading to competitive inhibition rather than catalytic turnover. Studies on HAL from Geobacillus kaustophilus have identified several active site residues (e.g., Y52, H82, N194, E411) that are essential for catalytic activity. mdpi.comresearchgate.net The interaction of an altered substrate like this compound with these critical residues would be central to its inhibitory mechanism.
Table 3: Comparison of Key Features of Aromatic Amino Acid Ammonia-Lyases
| Enzyme | Abbreviation | Natural Substrate | Key Specificity Determinant (Example) | Citation |
| Histidine Ammonia-Lyase | HAL | L-Histidine | Active site geometry accommodates the imidazole ring. mdpi.comgoogle.com | mdpi.comgoogle.com |
| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | Often contains a Phenylalanine residue (e.g., at position corresponding to H89 in RsTAL) in the active site. nih.gov | nih.gov |
| Tyrosine Ammonia-Lyase | TAL | L-Tyrosine | Contains a Histidine residue (e.g., H89 in RsTAL) that H-bonds with the substrate's hydroxyl group. nih.gov | nih.gov |
Interactions with Metalloproteins and Metal Ions
Coordination Chemistry and Metal Ion Complexation
The ability of 2-Mercapto-L-histidine to form stable complexes with metal ions is central to its biochemical effects. The thiol (-SH) group, in particular, provides a soft donor site that complements the harder nitrogen and oxygen donors already present in the parent L-histidine molecule.
This compound is an effective chelating agent for transition metal ions, largely due to its multiple coordination sites: the thiol sulfur, the imidazole (B134444) ring nitrogens, and the α-amino and carboxylate groups. This allows it to act as a bidentate or tridentate ligand. The imidazole and thiol groups are particularly important for coordinating with transition metals like copper (Cu²⁺) and zinc (Zn²⁺). The presence of the thiol group, a strong and soft ligand, confers a high affinity for these metal ions.
Studies on L-histidine and its derivatives show a strong capacity to form complexes with a variety of divalent metal ions, including Cu²⁺, Zn²⁺, Ni²⁺, and Co²⁺. nih.gov In the case of 2-MH, the thiol group enables strong coordination via the thiolate after deprotonation. Spectroscopic studies have confirmed that 2-MH effectively binds to copper ions. While extensive quantitative data on the stability constants for 2-MH complexes are not widely available, the known affinities of imidazole and thiol groups for transition metals suggest the formation of highly stable chelates. Theoretical studies on histidine complexes show that it can act as a tridentate ligand, facilitating geometries like octahedral or square planar arrangements when forming complexes with metal ions. mdpi.comrsc.org The addition of the mercapto group in 2-MH introduces a sulfur donor, which can lead to even more stable or different coordination geometries.
Table 1: Potential Coordination Sites of this compound and Interacting Metal Ions
| Functional Group | Donor Atom(s) | Typical Metal Ion Interactions | Potential Coordination Mode |
|---|---|---|---|
| Thiol | Sulfur (S) | Cu²⁺, Zn²⁺, Fe³⁺, Cd²⁺ | Monodentate, Bridging Ligand |
| Imidazole Ring | Nitrogen (N) | Cu²⁺, Zn²⁺, Fe²⁺, Co²⁺, Ni²⁺ | Monodentate |
| Amino Group | Nitrogen (N) | Cu²⁺, Zn²⁺, Ni²⁺ | Monodentate |
| Carboxyl Group | Oxygen (O) | Cu²⁺, Zn²⁺, Ca²⁺ | Monodentate, Bidentate |
By chelating essential metal cofactors, this compound can modulate the function of metal-dependent enzymes. Many enzymes, including oxidases, dehydrogenases, and peptidases, require a specific metal ion in their active site for catalytic activity. The sequestration of this ion by a potent chelator like 2-MH can lead to enzyme inhibition.
Research has indicated that the interaction between 2-MH and copper ions can influence the activity of copper-dependent enzymes. For instance, in a study of histidine ammonia-lyase (HAL), an enzyme that catalyzes the deamination of L-histidine, this compound was investigated as a potential substrate or inhibitor. researchgate.netmdpi.com The ability of 2-MH to bind zinc is also significant, as zinc is a crucial cofactor for a vast number of enzymes, including metalloproteinases and carbonic anhydrases. nih.govresearchgate.net The chelation of zinc ions by the thiol and imidazole moieties of 2-MH could disrupt the catalytic cycle of these enzymes. This modulatory role highlights its potential use in biochemical studies to probe the function of metalloenzymes.
Transition metals like copper and iron can participate in the Fenton and Haber-Weiss reactions, which generate highly damaging reactive oxygen species (ROS) such as the hydroxyl radical. A key antioxidant mechanism of this compound is its ability to chelate these redox-active metals, thereby preventing them from catalyzing ROS production.
By forming a stable complex with Cu²⁺ or Fe³⁺, 2-MH can block the metal's coordination sites, making it unavailable to react with cellular reductants and hydrogen peroxide. This sequestration is a critical protective function. Research has shown that the antioxidant activity of histidine and its derivatives is mediated in part by this metal ion chelation. nih.gov Specifically, the chelation of Cu²⁺ by 2-MH has been noted to disrupt ROS generation. Its derivative, ergothioneine (B1671048), is also recognized for not promoting the Fenton reaction involving ferrous ions, a property attributed to its stable thione form at physiological pH. researchgate.net This mechanism underscores the role of 2-MH in mitigating metal-induced oxidative stress, a key factor in cellular damage.
Influence on Metal-Dependent Enzymatic Activities
Structural and Functional Dynamics in Metalloprotein Research
The unique coordinating properties of this compound make it a valuable tool and model compound in the field of metalloprotein research, particularly in the design of novel proteins and the study of metal-ligand interactions.
The design of artificial metalloproteins with novel functions is a burgeoning field of biotechnology. Success in this area relies on the precise placement of metal-binding ligands within a stable protein scaffold to create a desired coordination environment. Histidine is one of the most commonly used ligands in metalloprotein design due to the coordinating ability of its imidazole side chain.
This compound offers an even more versatile building block by providing both a histidine-like nitrogen donor and a cysteine-like sulfur donor on the same residue. This combination is particularly powerful because it allows for the creation of coordination sites that can mimic those found in various natural metalloproteins, such as the His/Cys sites in zinc-finger proteins or copper-binding proteins. The sulfur atom can act as a soft ligand, which is ideal for binding soft metal ions, or serve as a bridging ligand to create multinuclear metal centers. The biosynthesis of ergothioneine, a derivative of 2-MH, involves complex metalloenzymes that perform C-S bond formation, highlighting nature's use of such structures. ebi.ac.ukresearchgate.netacs.org While direct incorporation of 2-MH into designed proteins is an advanced topic, its structure provides a compelling model for designing bimetallic sites or sites with finely tuned redox potentials.
The geometry of metal-histidine interactions is fundamental to the structure and function of metalloproteins. Studies of protein structures show that metal cations typically bind to the NE2 nitrogen of the imidazole ring and lie within the plane of the ring. researchgate.net The coordination can lead to specific side-chain torsional angles. researchgate.net Theoretical and crystallographic studies have provided precise data on the bond lengths and angles for various metal-histidine complexes. mdpi.comrsc.orgresearchgate.net
The introduction of a mercapto group at the C2 position of the imidazole ring, as in 2-MH, is expected to significantly influence this coordination geometry. The thiol group provides an additional, strong coordinating site. This can result in a tridentate chelation involving the thiol sulfur, a ring nitrogen (NE2 or ND1), and the α-amino nitrogen, leading to the formation of stable five- and six-membered chelate rings. The presence of the soft sulfur donor would likely increase the affinity for soft metals like Cu⁺, Cd²⁺, and Hg²⁺ and could alter the preferred coordination number and geometry compared to histidine alone. For example, while many histidine complexes with two ligands adopt a distorted octahedral geometry, the strong S-metal bond in a 2-MH complex might favor a square planar or square pyramidal geometry. mdpi.comresearchgate.netrsc.org
Table 2: Representative Metal-Ligand Bond Distances in Histidine Complexes
| Metal Ion | Ligand Atom | Average Bond Distance (Å) | Reference |
|---|---|---|---|
| Fe | Imidazole-N | 2.1(1) | researchgate.net |
| Cu | Imidazole-N | 2.09(7) | researchgate.net |
| Zn | Imidazole-N | 2.06(8) | researchgate.net |
Synthetic Strategies and Chemical Derivatization of 2 Mercapto L Histidine
Laboratory Synthetic Approaches
The creation of 2-mercapto-L-histidine in a laboratory setting involves precise multi-step procedures designed to introduce a thiol group into the histidine imidazole (B134444) ring while protecting other reactive sites.
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for synthesizing peptides and incorporating modified amino acids like this compound. peptide.com This method involves anchoring the initial amino acid to an insoluble resin support, followed by the sequential addition of subsequent amino acids. peptide.com The growing peptide chain remains attached to the solid support throughout the synthesis, which simplifies the purification process as excess reagents and byproducts can be washed away after each step. peptide.comethz.ch
The two primary strategies in SPPS are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which refer to the type of protecting group used for the N-terminus of the amino acids. peptide.comnih.gov The choice between Boc and Fmoc chemistry influences the conditions required for deprotection and cleavage from the resin. nih.gov For instance, Fmoc groups are base-labile and are typically removed with piperidine, while Boc groups are acid-labile and require strong acids like trifluoroacetic acid (TFA) for removal. peptide.comnih.gov The synthesis of peptides containing this compound often utilizes Fmoc-based strategies.
Table 1: Key Steps in Solid-Phase Peptide Synthesis (SPPS)
| Step | Description |
| Resin Attachment | The C-terminal amino acid is anchored to an insoluble resin support. peptide.com |
| Deprotection | The N-terminal protecting group (e.g., Fmoc or Boc) is removed to allow for the next amino acid to be added. peptide.com |
| Coupling | The next protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain. peptide.com |
| Washing | Excess reagents and byproducts are removed by washing the resin. ethz.ch |
| Cleavage | Once the desired peptide sequence is assembled, it is cleaved from the resin support, and side-chain protecting groups are removed. peptide.com |
The thiol group of this compound is highly reactive and susceptible to oxidation, which can lead to the formation of unwanted disulfide bridges. Therefore, protecting this thiol functionality during synthesis is critical. Several protecting groups are employed for this purpose, each with specific conditions for its removal, allowing for orthogonal protection strategies in complex syntheses. rsc.org
Commonly used thiol protecting groups include:
Trityl (Trt): This acid-labile group is widely used and can be removed under mild acidic conditions.
Acetamidomethyl (Acm): The Acm group is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, making it a valuable orthogonal protecting group. rsc.org It can be removed by treatment with reagents like iodine, which simultaneously can facilitate disulfide bond formation if desired. rsc.org
tert-Butyl (tBu): This group is stable to TFA and is often used in Boc/Bn strategies. It requires strong acids like HF for cleavage. acs.orgug.edu.pl
Table 2: Common Thiol Protecting Groups for Cysteine and its Analogs
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality Notes |
| Trityl | Trt | Mild acid (e.g., TFA) | Compatible with Fmoc chemistry. |
| Acetamidomethyl | Acm | Iodine, silver ions, mercury(II) acetate (B1210297) rsc.org | Orthogonal to both Fmoc and Boc strategies. rsc.org |
| tert-Butyl | tBu | Strong acid (e.g., HF) acs.orgug.edu.pl | Stable to TFA, used in Boc/Bn strategy. ug.edu.pl |
| 9-Fluorenylmethyl | Fm | Base (e.g., piperidine) ug.edu.pl | Used in Boc/Bn strategy. ug.edu.pl |
The formation of the amide bond between amino acids is a critical step in peptide synthesis, facilitated by coupling reagents. peptide.com These reagents activate the carboxylic acid group of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain. uni-kiel.de
Several classes of coupling reagents are available, each with its own advantages regarding efficiency and suppression of side reactions, particularly racemization. peptide.comuni-kiel.de
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are common carbodiimide (B86325) coupling reagents. peptide.com To minimize racemization, they are often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com
Onium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling with low levels of racemization. peptide.com HATU is noted for being particularly effective with less epimerization. peptide.com
The choice of coupling reagent can be influenced by the specific amino acids being coupled, as sterically hindered amino acids may require more reactive reagents. uni-kiel.de
Protection Group Chemistry for Thiol Functionality
Chemical Derivatization Strategies for Research Probes
The unique chemical properties of this compound make it a valuable target for chemical derivatization to create research probes and novel biomaterials.
Constraining the conformation of a peptide can enhance its biological activity and stability. The thiol group of this compound provides a handle for introducing such constraints. One common strategy is the formation of a stable thioether linkage. This can be achieved through a Michael addition reaction, where the thiol reacts with an α,β-unsaturated carbonyl compound. nih.gov For example, maleimide-functionalized molecules can react selectively with the thiol group under physiological pH conditions (pH 6.5-7.5) to form a stable thioether bond. nih.gov This approach can be used to cyclize peptides or to link them to other molecules, thereby restricting their conformational freedom. mdpi.com
The thiol group of this compound can be utilized to form crosslinks within or between peptide chains. This is particularly relevant in the fabrication of hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. google.comfrontiersin.org
One method for crosslinking involves the oxidation of two thiol groups to form a disulfide bond. This can be achieved under mild oxidative conditions. Another approach is through thiol-ene "click" chemistry, where a thiol reacts with an alkene in the presence of a photoinitiator to form a thioether crosslink. qmul.ac.uk This method is highly efficient and can be performed under biologically compatible conditions. qmul.ac.uk These crosslinking strategies allow for the creation of hydrogels with tunable properties, which can be used for applications such as cell culture and drug delivery. google.comqmul.ac.uk For example, hydrogels can be designed to be degradable by incorporating crosslinkers that are sensitive to specific enzymes. qmul.ac.uk
Bioconjugation Studies with Functionalized Nanoparticles
The unique properties of this compound (2-MLH), particularly its thiol and imidazole groups, make it an attractive ligand for the surface functionalization of various nanoparticles. This bioconjugation aims to enhance the stability, biocompatibility, and functionality of nanoparticles for a range of biomedical and biotechnological applications. Research has explored the conjugation of 2-MLH and its derivatives with several types of nanoparticles, including gold nanoparticles, magnetic nanoparticles, and quantum dots.
The interaction between 2-MLH and nanoparticles is primarily driven by the strong affinity of the thiol group for noble metal surfaces and the coordinating ability of the imidazole ring. This allows for the creation of stable nanoparticle-ligand complexes.
Gold Nanoparticles (AuNPs)
Gold nanoparticles are widely studied for bioconjugation due to their unique optical properties, biocompatibility, and ease of synthesis and functionalization. nih.gov The thiol group of 2-MLH readily forms a strong covalent bond with the gold surface, creating a self-assembled monolayer. This functionalization can improve the stability of AuNPs in biological media. nih.govbioline.org.br
Studies have shown that the conjugation of histidine and other amino acids to AuNPs can be achieved through various methods, including the reduction of a gold salt in the presence of the amino acid. nih.govacs.org The resulting functionalized AuNPs exhibit properties that are dependent on the size and shape of the nanoparticles, as well as the surface chemistry. nih.gov For instance, the surface plasmon resonance (SPR) of AuNPs, which is responsible for their characteristic color, is sensitive to the binding of molecules like 2-MLH to their surface. nih.govnih.gov
Magnetic Nanoparticles (MNPs)
Magnetic nanoparticles, particularly those made of iron oxide, are of great interest for applications such as targeted drug delivery and magnetic resonance imaging. The functionalization of MNPs with histidine and its derivatives can be achieved to facilitate the binding of specific proteins or to enhance their biocompatibility. nih.govsharif.edu
One common strategy involves modifying the MNP surface with a chelating agent like nitrilotriacetic acid (NTA). nih.govacs.orgacs.org This NTA-functionalized surface can then coordinate with metal ions (e.g., Ni²⁺ or Cu²⁺), which in turn specifically bind to the imidazole group of histidine residues on proteins or on free amino acids like 2-MLH. nih.govacs.org This method allows for the oriented immobilization of biomolecules on the nanoparticle surface. acs.org Research has demonstrated the successful synthesis of L-histidine coated iron oxide nanoparticles, where the histidine is covalently bonded to the nanoparticle surface via its carboxyl groups. researchgate.net
Quantum Dots (QDs)
Quantum dots are semiconductor nanocrystals with size-tunable fluorescence properties, making them valuable for bioimaging and sensing applications. nih.gov The surface of QDs can be functionalized with various ligands to improve their water solubility and biocompatibility. The conjugation of histidine-containing molecules to QDs has been explored to create functional nanoprobes.
For example, histidine has been used in the synthesis of carbon quantum dots (CQDs) and graphene quantum dots (GQDs). nih.govsioc-journal.cnrsc.org In one study, a mixture of citric acid and histidine was used to prepare histidine-functionalized graphene quantum dots through high-temperature pyrolysis. sioc-journal.cn These functionalized QDs exhibit strong and stable fluorescence. sioc-journal.cn Similarly, thiourea-functionalized CdSe/CdS quantum dots have been synthesized for sensing applications, demonstrating the utility of sulfur-containing ligands in QD functionalization. rhhz.net
Table 1: Summary of Nanoparticles Functionalized with Histidine or its Derivatives
| Nanoparticle Type | Functionalization Ligand/Method | Key Findings |
|---|---|---|
| Gold Nanoparticles (AuNPs) | Direct conjugation via thiol group | Enhanced stability and altered surface plasmon resonance. nih.govnih.gov |
| Magnetic Nanoparticles (MNPs) | Nitrilotriacetic acid (NTA) chelation | Allows for oriented immobilization of histidine-containing molecules. nih.govacs.org |
| L-histidine coating | Covalent bonding via carboxyl groups. researchgate.net | |
| Quantum Dots (QDs) | Histidine in carbon/graphene QD synthesis | Produces fluorescent and water-soluble nanoparticles. nih.govsioc-journal.cn |
| Thiourea functionalization of CdSe/CdS QDs | Creates functional sensors. rhhz.net |
Advanced Analytical Methodologies and Detection in Research
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of amino acids, providing the necessary resolution to separate structurally similar compounds from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids, including thiol-containing variants like 2-Mercapto-L-histidine. The separation is typically achieved on reversed-phase columns, such as C18 or phenyl columns. nih.govfrontiersin.org The choice of column and mobile phase is crucial for achieving optimal separation. For instance, a Corteva UPLC T3 reversed-phase column has been used with a gradient of 0.1% formic acid and acetonitrile (B52724) to analyze ergothioneine (B1671048), a derivative of 2-mercaptohistidine. frontiersin.org
Detection methods vary based on the required sensitivity and the chemical properties of the analyte. UV detection is a common approach; for example, ergothioneine can be detected at a wavelength of 254 nm. frontiersin.orgresearchgate.net For non-UV-absorbing amino acids or to enhance sensitivity, fluorescence detection is employed, often following a derivatization step. researchgate.netnih.govnih.gov This pre-column derivatization converts the amino acid into a highly fluorescent compound, allowing for detection at picomole levels. researchgate.netnih.gov
A typical HPLC system for amino acid analysis includes a pump, an autosampler for automated derivatization and injection, a column, and a detector. nih.gov The use of automated pre-column derivatization helps to overcome issues with the stability of the resulting derivatives. nih.gov
| Parameter | Example Specification | Source(s) |
| Technique | Reversed-Phase HPLC | nih.gov |
| Column | Waters XTerra RP18 (100mm x 4.6mm, 5µm) | nih.gov |
| Mobile Phase A | 30 mmol/L potassium dihydrogen phosphate (B84403) buffer (pH 7.0) with 0.4% tetrahydrofuran | nih.gov |
| Mobile Phase B | 50% acetonitrile in water | nih.gov |
| Detection | Fluorescence (λex = 340 nm, λem = 455 nm) after OPA derivatization | nih.gov |
| Run Time | 35 minutes | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the definitive identification and sensitive quantification of this compound and its derivatives. oup.com This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. oup.com LC-MS is particularly valuable for analyzing complex biological matrices, offering high accuracy and the ability to distinguish the target compound from a complex background. oup.com
For analysis, a C18 column is often used with electrospray ionization (ESI) in positive mode. In a study on mycobacteria, Ultra-Performance Liquid Chromatography (UPLC) coupled to a tandem mass spectrometer (UPLC-ESI-MS/MS) was used to quantify ergothioneine. nih.gov The separation was performed on a phenyl column with a gradient of formic acid in water and acetonitrile. nih.gov LC-MS can confirm the molecular weight of this compound (187.22 g/mol ) and quantify its purity. scbt.com For quantitative studies (LC-MS/MS), specific mass transitions are monitored, such as m/z 175 → 110 (quantifier) and 175 → 82 (qualifier) for this compound.
| Parameter | Example Specification | Source(s) |
| Technique | UPLC-ESI-MS/MS | nih.gov |
| Column | Waters Acquity BEH phenyl (100 x 2.1 mm; 1.7 µm) | nih.gov |
| Mobile Phase A | 1% formic acid in water | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Ionization | Electrospray Ionization (ESI) | |
| MS Mode | Multiple Reaction Monitoring (MRM) for quantification | frontiersin.org |
| Mass Transitions | m/z 175 → 110 (quantifier), 175 → 82 (qualifier) for 2-MH |
Capillary Electrophoresis (CE) is an analytical technique that separates molecules based on their charge-to-mass ratio in a narrow capillary under the influence of a high electric field. sciex.comusp.org It is a high-efficiency separation method suitable for analyzing a wide range of molecules, including amino acids. usp.org The basic setup consists of a fused-silica capillary, a high-voltage power supply, two buffer reservoirs with electrodes, and a detector. sciex.com
For amino acid analysis, different modes of CE can be used, such as Capillary Zone Electrophoresis (CZE). sciex.com The separation buffer's pH and composition are critical; for example, L-histidine has been used as a component of the background electrolyte in some CE separations. sciex.comnist.gov For the analysis of proteins under reducing conditions, agents like 2-mercaptoethanol (B42355) are often added to the sample buffer. usp.org CE can be coupled with various detectors, and derivatization may be employed to enhance detection sensitivity, particularly when using laser-induced fluorescence (LIF) detection. muni.cz
| Parameter | Example Specification | Source(s) |
| Technique | Capillary Zone Electrophoresis (CZE) | sciex.com |
| Capillary | Fused-silica capillary (20-200 µm i.d.) | sciex.com |
| Background Electrolyte | Buffer solution (e.g., 12.5 mM L-histidine, pH 6.0) | nist.gov |
| Voltage | High voltage (kV range) | sciex.com |
| Detection | UV, Laser-Induced Fluorescence (LIF) | sciex.communi.cz |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
Derivatization Reagents and Protocols for Enhanced Detection
Derivatization is a key strategy in amino acid analysis to improve detection sensitivity and selectivity, especially for fluorescence-based methods. This involves a chemical reaction to attach a fluorophore to the amino acid molecule.
o-Phthaldialdehyde (OPA) is a classic and widely used derivatizing agent for primary amines, including amino acids. nih.govresearchgate.net The reaction requires the presence of a nucleophilic thiol, such as 2-mercaptoethanol (2-ME) or 3-mercaptopropionic acid (MPA), to form a highly fluorescent isoindole derivative. nih.govnih.govresearchgate.net This reaction is rapid and allows for the detection of amino acids at very low concentrations. nih.gov
The stability of the OPA derivative can be a concern, but using certain thiols like MPA can lead to more stable fluorescent products compared to those formed with 2-ME. nih.gov The derivatization is typically performed automatically just before injection into the HPLC system to ensure reproducibility and manage the stability issue. nih.govgoogle.com The resulting fluorescent adducts are separated by reversed-phase HPLC and detected with a fluorescence detector. researchgate.netnih.gov It is important to note that histidine can exhibit irregular behavior with OPA reagents, sometimes forming more than one derivative, which can depend on reaction conditions like temperature. researchgate.net
The reaction mechanism involves the condensation of OPA with the primary amine of the amino acid and the thiol to form the fluorescent 1-alkyl-2-thioalkyl-substituted isoindole. researchgate.net
Naphthalene-2,3-dicarboxaldehyde (NDA) is another highly effective derivatizing reagent for primary amines that yields stable and highly fluorescent derivatives. pickeringlabs.comresearchgate.net Similar to OPA, NDA reacts with primary amines in the presence of a nucleophile, such as a cyanide ion or a thiol like beta-mercaptoethanol, to form a fluorescent 1-cyanobenz[f]isoindole or a related thio-substituted derivative. researchgate.netnih.gov
NDA derivatives are generally more stable than their OPA counterparts, which is a significant advantage for analytical procedures. pickeringlabs.comnih.gov However, they are also susceptible to degradation, particularly through photobleaching or intramolecular reactions, which can convert the fluorescent isoindole into a nonfluorescent lactam form. nih.gov Despite this, NDA is a valuable reagent, especially for the analysis of proteins and peptides, as the resulting derivative is stable and does not internally quench. pickeringlabs.com The derivatization protocol must be optimized to minimize the formation of undesired by-products. muni.cz NDA-derivatized amino acids can be separated by HPLC or capillary electrophoresis and detected with high sensitivity using fluorescence or electrochemical detection. researchgate.netnih.gov
Naphthalene-2,3-dicarboxaldehyde (NDA) Derivatization for Fluorescence Detection
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopic methods are indispensable for elucidating the structure of this compound and studying its interactions, particularly with metal ions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to confirm the structure of the compound and its reaction products. nih.gov
Application of EXAFS in Metal-Binding Site Characterization
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for characterizing the local structural environment of metal ions in complexes, including those with this compound. EXAFS can determine the type of atoms coordinating the metal, their distance from the metal, and their coordination number with high accuracy. uga.edu This method is particularly valuable because it does not require crystalline samples and can be used to study metalloproteins in solution. uga.edu
In the context of sulfur-containing amino acids like this compound, EXAFS is instrumental in defining the metal-binding sphere. For example, sulfur K-edge EXAFS has been used to study the structures of metal-thiolate clusters in metallothioneins, providing direct evidence for bridging and terminal sulfur ligands. acs.org The analysis of EXAFS data can reveal metal-sulfur bond lengths, which are indicative of the coordination geometry. For instance, a Cu(I) ion trigonally coordinated to sulfurs exhibits a Cu-S distance of approximately 2.25 Å. acs.org
The application of EXAFS can differentiate between different potential ligands, such as sulfur, nitrogen, or oxygen. embopress.org By fitting the experimental EXAFS data to theoretical models, researchers can propose a structural model for the metal-binding site. embopress.orgnih.gov For example, in a study of a copper-transporting ATPase, EXAFS analysis supported a trigonal-planar coordination of Cu+ by cysteine and methionine residues. embopress.org The Fourier transform of the EXAFS spectrum provides a radial distribution function, where peaks correspond to shells of neighboring atoms. The analysis of the first coordination shell is crucial for identifying the direct ligands to the metal ion. embopress.org
The table below presents examples of metal-ligand bond lengths determined by EXAFS for various metal-sulfur systems, which can serve as a reference for studying this compound complexes.
Table 2: Metal-Sulfur Bond Lengths Determined by EXAFS
| Metal Ion | Protein/Complex | Coordination Environment | Metal-Sulfur Bond Length (Å) |
|---|---|---|---|
| Zn(II) | Zn₇-Metallothionein | Tetrahedral (ZnS₄) | 2.34 ± 0.03 acs.org |
| Cd(II) | Cd₇-Metallothionein | Tetrahedral (CdS₄) | 2.54 ± 0.02 acs.org |
| Cu(I) | Cu₁₂-Metallothionein | Trigonal | 2.25 ± 0.01 acs.org |
| Ag(I) | Ag₁₂-Metallothionein | Digonal | 2.45 ± 0.02 acs.org |
Chemical Proteomics Approaches for Histidine Derivative Profiling in Live Cells
Chemical proteomics has emerged as a powerful tool for the global profiling of amino acid residues, including histidine and its derivatives, in their native cellular environment. nih.govevotec.com These methods aim to identify and quantify reactive and functionally important residues within the proteome.
One innovative approach for profiling functional histidines in live cells involves a relay labeling strategy using a small-molecule photosensitizer and a chemical probe. nih.gov In this method, singlet oxygen is generated locally by the photosensitizer, which then selectively oxidizes nearby histidine residues. nih.govrsc.org These oxidized histidines are subsequently captured by a specific chemical probe, allowing for their enrichment and identification by mass spectrometry. nih.govrsc.org This technique has enabled the identification of thousands of unique histidine sites, providing insights into their roles in enzymatic activity, metal binding, and protein-protein interactions. nih.govrsc.org
Another chemical proteomics platform utilizes acrolein as a labeling probe for the site-specific quantitative analysis of histidine reactivity. acs.org This method, combined with reversible hydrazine (B178648) chemistry for enrichment, has allowed for the in-depth characterization of over 8,200 histidine residues in the human proteome, including the identification of hyper-reactive sites. acs.org
These global profiling techniques are crucial for understanding the cellular functions of histidine and its derivatives like this compound. While these methods have been broadly applied to histidine, their specific application to profile this compound-containing proteins in live cells would provide valuable information about the distribution and functional roles of this specific derivative. The development of chemical probes that can selectively target the thiol group of this compound in conjunction with these proteomics platforms would be a significant advancement.
The table below outlines different chemical proteomics strategies that are relevant for profiling histidine derivatives.
Table 3: Chemical Proteomics Strategies for Histidine Profiling
| Strategy | Principle | Application | Key Findings/Capabilities |
|---|---|---|---|
| Singlet Oxygen and Chemical Probe Relay Labeling | A photosensitizer generates singlet oxygen to selectively oxidize histidine residues, which are then captured by a chemical probe. nih.govrsc.org | Global profiling of functional histidines in live cells. nih.gov | Identified ~7,200 unique functional histidine sites in over 2,400 proteins. rsc.org Revealed roles in enzymatic activity and metal binding. nih.gov |
| Acrolein (ACR) Labeling with Reversible Hydrazine Chemistry | Acrolein acts as a reactive probe to label histidine residues, which are then enriched using reversible hydrazine chemistry. acs.org | Site-specific quantitative analysis of histidine reactivity in the human proteome. acs.org | Quantified >8,200 histidine residues and identified 317 hyper-reactive sites. acs.org |
| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to target catalytically active or nucleophilic residues in enzymes. evotec.com | Profiling reactive nucleophilic amino acids including cysteine, lysine, and histidine on a global scale. evotec.com | Maps proteome-wide reactivity and selectivity of electrophiles. evotec.com |
Emerging Research Avenues and Future Directions
Exploring Novel Biological Roles Beyond Antioxidant and Metal Chelation Paradigms
While 2-Mercapto-L-histidine (2-MLH) is recognized for its antioxidant and metal-chelating activities, current scientific investigations are delving into its other potential biological functions. Researchers are exploring its involvement in cellular signaling, enzyme regulation, and post-translational modifications. The distinct electronic characteristics of its thiol group, in conjunction with the imidazole (B134444) ring of histidine, indicate that 2-MLH could be a participant in redox-sensitive signaling pathways, possibly functioning as a signaling molecule itself or by adjusting the activity of crucial proteins.
Recent studies in chemical proteomics have highlighted the significance of histidine derivatives like 2-MLH within living cells. A novel method for profiling histidines has shown that modifications at histidine residues can substantially affect enzymatic activity and protein interactions, emphasizing the need to understand the biochemical behavior of such compounds in cellular environments.
Investigation of Thiohistidine Derivatives in Intricate Cellular Processes
The discovery of 2-MLH has sparked interest in other thiohistidine derivatives, both naturally occurring and synthetic. Scientists are examining how altering the thiol group's position on the histidine ring or adding other functional groups could change the compound's biological effects. For example, ergothioneine (B1671048), a trimethylated derivative of this compound, is known for its potent antioxidant properties and is acquired by humans through diet. mdpi.comnih.gov
Another group of thiohistidine derivatives, ovothiols, were first isolated from marine invertebrates and are noted for their role in protecting eggs from oxidative stress. open.ac.ukmdpi.com These compounds exist in different methylated forms and have unique redox properties, suggesting a variety of cellular functions. researchgate.net Research into these derivatives, such as ovothiol A, has shown they can induce autophagy-dependent cell death in cancer cell lines, a role independent of their antioxidant capacity. mdpi.com The biosynthesis of these compounds is a key area of research, with enzymes like sulfoxide (B87167) synthase OvoA being identified as crucial for their formation. unina.it
| Compound | Key Structural Feature | Primary Biological Role |
| This compound | Thiol group at the C2 position of the imidazole ring | Antioxidant, Metal Chelation |
| Ergothioneine | Trimethylated betaine (B1666868) of this compound | Potent Antioxidant, Cytoprotectant mdpi.comnih.gov |
| Ovothiol A | Thiol group at the C5 position, unmethylated | Antioxidant, Anti-proliferative, Anti-inflammatory open.ac.ukmdpi.com |
Development of Advanced Analytical Techniques for In Vivo and In Situ Detection
A significant challenge in fully understanding the biological importance of 2-MLH is the ability to accurately detect and measure it in living systems. To overcome this, research is focused on creating more sensitive and specific analytical methods. mdpi.com Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are being refined for better detection. mdpi.com
For instance, HPLC with UV detection is used to quantify purity, while LC-MS confirms the molecular weight. Spectroscopic methods like 1H/13C NMR are used to confirm the structure. Furthermore, the development of novel fluorescent probes that can selectively react with 2-MLH is a promising area. These probes could allow for real-time imaging and tracking of the molecule within living cells, offering valuable insights into its spatial and temporal distribution. A fluorimetric method for histidine detection has been developed using o-phthalaldehyde, which reacts to form a fluorescent derivative, showcasing a potential pathway for developing similar selective probes for 2-MLH. nih.gov
| Analytical Technique | Application for this compound and Derivatives |
| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and concentration of the compound. mdpi.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms molecular weight and provides structural information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the presence of thiol and imidazole protons for structural verification. |
| Fluorimetry | Potential for developing selective probes for in situ detection and quantification. nih.gov |
Computational Chemistry and Molecular Modeling Studies of this compound Interactions
Computational chemistry and molecular modeling are increasingly important tools for understanding the molecular interactions of 2-MLH. ijrar.org These methods allow researchers to predict and analyze how 2-MLH binds to biomolecules like proteins and nucleic acids. researchgate.net Techniques such as molecular docking and molecular dynamics simulations provide detailed insights into binding affinities and the specific chemical interactions involved. ijrar.orgresearchgate.net
These computational approaches can identify key amino acid residues in a protein's active site that are essential for binding 2-MLH. researchgate.net This information is valuable for guiding further experimental research and for the rational design of new therapeutic agents based on the structure of 2-MLH. For example, density functional theory (DFT) computations can be used to understand the bonding mode of related compounds and their metal complexes. researchgate.net
Q & A
Q. What are the recommended methods for synthesizing 2-Mercapto-L-histidine in laboratory settings?
To synthesize this compound, researchers typically employ solid-phase peptide synthesis (SPPS) using Fmoc- or Boc-protected amino acids. Key steps include:
- Protection of functional groups : The thiol group in 2-mercapto derivatives is protected with trityl or acetamidomethyl groups to prevent oxidation during synthesis .
- Coupling reactions : Activate carboxyl groups with agents like HBTU or DCC, followed by deprotection and cleavage from the resin using TFA/water mixtures .
- Purification : Reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% TFA) ensures high purity. Validate purity via LC-MS and elemental analysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
Characterization requires a multi-technique approach:
- Spectroscopy : H/C NMR confirms the presence of thiol and imidazole protons. FT-IR verifies S-H stretching (2500–2600 cm) .
- Chromatography : HPLC with UV detection (220 nm) quantifies purity, while LC-MS confirms molecular weight () .
- Elemental analysis : Match experimental C, H, N, S percentages to theoretical values (e.g., C: 41.13%, H: 5.18%, N: 24.00%, S: 18.34%) .
Q. What analytical techniques are most effective for quantifying this compound in biological matrices?
- LC-MS/MS : Use a C18 column with electrospray ionization (ESI) in positive mode. Monitor transitions like m/z 175 → 110 (quantifier) and 175 → 82 (qualifier) .
- Derivatization assays : React with Ellman’s reagent (DTNB) to form yellow 2-nitro-5-thiobenzoate, measurable at 412 nm .
- Validation : Include calibration curves (1–100 µM), spike-recovery tests (80–120%), and inter-day precision checks (RSD < 15%) .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives in drug design?
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., enzymes in redox pathways) .
- Synthetic modifications : Introduce substituents at the imidazole ring (e.g., methyl, carboxyl) and evaluate effects on bioactivity using enzyme inhibition assays .
- Data analysis : Compare IC values and ligand efficiency metrics to prioritize derivatives. Use ANOVA to identify statistically significant structural contributors .
Q. What experimental strategies are suitable for studying the redox behavior of this compound in enzymatic systems?
- Electrochemical analysis : Cyclic voltammetry (CV) in PBS (pH 7.4) at 25°C to measure oxidation potential () and reversibility .
- Enzyme kinetics : Monitor glutathione peroxidase (GPx)-like activity by tracking NADPH oxidation at 340 nm in the presence of HO and glutathione .
- Competitive assays : Co-incubate with other thiols (e.g., cysteine) to determine preferential enzyme interactions via Michaelis-Menten kinetics .
Q. How can in vivo stability and metabolic pathways of this compound be systematically evaluated?
- Radiolabeling : Synthesize S-labeled this compound and track biodistribution in rodent models using scintillation counting .
- Metabolite profiling : Collect plasma and urine samples post-administration; analyze via UPLC-QTOF-MS to identify sulfoxide or disulfide metabolites .
- Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to calculate AUC, , and clearance rates. Validate with compartmental models (e.g., two-compartment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
